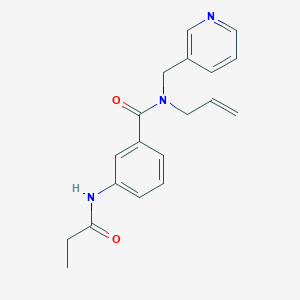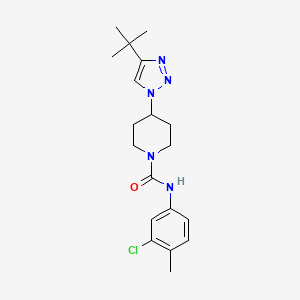![molecular formula C19H22N2O3S B5902729 5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide, commonly known as ASEB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ASEB is a small molecule that belongs to the class of sulfonamide compounds and has been found to possess interesting biological properties.
作用機序
The mechanism of action of ASEB is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. ASEB has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. ASEB has been found to induce apoptosis by activating the caspase pathway, which is a pathway that is involved in the regulation of cell death.
Biochemical and Physiological Effects
ASEB has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, ASEB has been found to improve cognitive function in animal models of Alzheimer's disease. ASEB has also been found to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, ASEB has been found to have potential applications in the treatment of glaucoma.
実験室実験の利点と制限
The advantages of using ASEB in lab experiments include its ability to inhibit the growth of cancer cells and its potential use in the treatment of Alzheimer's disease and glaucoma. However, there are also limitations to using ASEB in lab experiments. One limitation is that ASEB is a small molecule that may have limited bioavailability and may not be able to penetrate the blood-brain barrier. Another limitation is that ASEB may have off-target effects that may interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the study of ASEB. One direction is to study the pharmacokinetics and pharmacodynamics of ASEB in animal models. Another direction is to study the safety and toxicity of ASEB in animal models. Additionally, further studies are needed to understand the mechanism of action of ASEB and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the efficacy of ASEB in the treatment of cancer, Alzheimer's disease, and glaucoma.
合成法
The synthesis of ASEB is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The second step involves the reaction of 4-nitrobenzoyl chloride with N-ethyl-N-methyl-3-aminopropan-1-ol to form 4-nitrobenzamide. The third step involves the reduction of 4-nitrobenzamide to 4-aminobenzamide using hydrogen gas and a palladium catalyst. The fourth step involves the reaction of 4-aminobenzamide with 2-bromoethylsulfonyl chloride to form 5-(bromoethylsulfonyl)-N-ethyl-2-methylbenzamide. The final step involves the reaction of 5-(bromoethylsulfonyl)-N-ethyl-2-methylbenzamide with (E)-3-phenylprop-2-en-1-amine to form ASEB.
科学的研究の応用
ASEB has been found to possess potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells and has been found to be effective against various types of cancer, including breast, lung, and colon cancer. ASEB has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, ASEB has been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-ethyl-2-methyl-N-[(E)-3-phenylprop-2-enyl]-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(13-7-10-16-8-5-4-6-9-16)19(22)18-14-17(25(20,23)24)12-11-15(18)2/h4-12,14H,3,13H2,1-2H3,(H2,20,23,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBIPBSMAMHSRT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)

![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)